2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate

Description

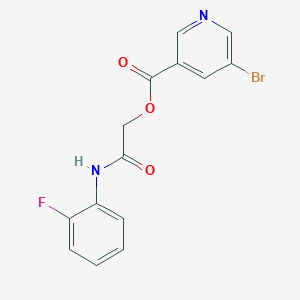

2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate is a synthetic organic compound featuring a nicotinic acid derivative core. Its structure comprises a pyridine ring substituted with a bromine atom at position 5 and an ester group at position 3. The ester moiety is linked to a 2-oxoethyl chain bearing a 2-fluorophenylamino group. While direct evidence of its specific applications is unavailable in the provided sources, structural analogs (e.g., AZD1152 and Ethyl 2-(benzylamino)-5-bromonicotinate) indicate relevance in kinase inhibition or radiopharmaceutical development .

Molecular Formula: $ C{14}H{11}BrFN{2}O{3} $ (calculated).

Key Features:

- 2-Fluorophenylamino-oxoethyl substituent: Introduces hydrogen-bonding capacity and electronic modulation via the fluorine atom.

Properties

IUPAC Name |

[2-(2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-4-2-1-3-11(12)16/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQKZKAEIHOROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate involves several steps. One common method includes the reaction of 2-fluoroaniline with ethyl 5-bromopyridine-3-carboxylate under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions with different nucleophiles to form substituted derivatives. Oxidation reactions may lead to the formation of oxidized products, while reduction reactions can yield reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate exhibit significant anticancer properties. For instance, a related compound demonstrated high antimitotic activity against various human tumor cell lines with mean GI values indicating effective growth inhibition .

| Compound | GI (µM) | Target Cell Line |

|---|---|---|

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | 15.72 | Various tumor cells |

Antimicrobial Properties

The antimicrobial potential of related compounds has also been explored. For example, derivatives of phenylboronic acids demonstrated moderate antibacterial activity against pathogens like Escherichia coli and Candida albicans . The Minimum Inhibitory Concentration (MIC) values were determined through standardized testing methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| C. albicans | 64 |

Neuropharmacological Studies

Compounds with structural similarities have been investigated for their interaction with serotonin transporters, suggesting potential applications in treating mood disorders . The binding affinity and selectivity of these compounds could lead to new therapeutic agents targeting neurochemical pathways.

Case Studies

- Antitumor Activity Assessment : A study evaluated the efficacy of a structurally similar compound against a panel of cancer cell lines as per NCI protocols, revealing promising results that warrant further investigation into its mechanism of action .

- Antimicrobial Effectiveness : Another research focused on the antimicrobial properties of phenylboronic acid derivatives, showcasing their potential as effective agents against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets in the body. The fluorinated aniline group and the bromopyridine moiety play crucial roles in binding to these targets and modulating their activity . The compound may affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 2-(benzylamino)-5-bromonicotinate (CAS 1706453-44-2)

- Core Structure: Shares the 5-bromonicotinate ester framework but substitutes the 2-fluorophenylamino-oxoethyl group with a benzylamino moiety and an ethyl ester .

- Molecular Formula : $ C{15}H{15}BrN{2}O{2} $ (MW: 335.20 g/mol).

- Solubility: The ethyl ester may increase lipophilicity relative to the oxoethyl amide group in the target compound.

AZD1152

- Core Structure: Quinazoline-pyrazole hybrid with a fluorophenylamino-oxoethyl group similar to the target compound .

- Key Differences: Complexity: Incorporates a phosphate group and extended alkyl chain, increasing molecular weight and polarity. Biological Relevance: AZD1152 is a kinase inhibitor, suggesting that the fluorophenylamino-oxoethyl motif may contribute to target binding.

Key Observations :

- Steric Factors : The oxoethyl amide group introduces conformational flexibility, whereas AZD1152’s rigid quinazoline core may restrict binding pocket accessibility.

- Bromine Role : The 5-bromo substitution in nicotinate derivatives is associated with improved metabolic stability and halogen-bonding interactions in drug design.

Biological Activity

2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16BrFNO3

- Molecular Weight : 378.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to significant biological effects, such as:

- Inhibition of Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation or viral replication.

- Receptor Binding : The compound can bind to certain receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating strong inhibitory effects on tumor cell proliferation .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. In vitro tests revealed that brominated derivatives can exhibit significant antibacterial effects against strains such as Staphylococcus aureus .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into their potential applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.